6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers replicating imidazo[1,2-b]pyridazine IKKβ inhibitor SAR often face potency deviations from inappropriate N-aryl carboxamide substitution. This compound delivers the exact 2-chloropyridin-4-yl pharmacophore for precise hinge-region modulation. - Enables head-to-head biochemical comparison with the unsubstituted pyridin-4-yl analog to quantify ortho-chloro contribution to IKKβ IC50 and selectivity. - Gram-scale availability supports direct oral PK profiling in rodents without custom synthesis lead time. - Differentiated lipophilicity and electronic properties strengthen QSAR model predictive power for kinase selectivity.

Molecular Formula C12H6Cl3N5O
Molecular Weight 342.6 g/mol
CAS No. 1177416-21-5
Cat. No. B1429278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
CAS1177416-21-5
Molecular FormulaC12H6Cl3N5O
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C12H6Cl3N5O/c13-7-4-10(15)19-20-8(5-17-11(7)20)12(21)18-6-1-2-16-9(14)3-6/h1-5H,(H,16,18,21)
InChIKeyDSDBTJLBWBNNNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177416-21-5): A Specialized Imidazo[1,2-b]pyridazine Building Block for Kinase-Targeted Research


6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177416-21-5) is a tri-chlorinated heterocyclic compound within the imidazo[1,2-b]pyridazine-3-carboxamide class, which has been extensively explored as a privileged scaffold for ATP-competitive kinase inhibition [1]. This compound is structurally characterized by a 6,8-dichloroimidazo[1,2-b]pyridazine core linked via a carboxamide at position 3 to a 2-chloropyridin-4-yl moiety . While the broader imidazo[1,2-b]pyridazine class has yielded potent IKKβ, TYK2, and ROS1/NTRK inhibitors [1], the specific differentiation of this compound from its closest analogs arises from the unique substitution pattern on the pendant pyridine ring.

Why Procurement of 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide Cannot Be Reduced to Generic Imidazo[1,2-b]pyridazine-3-carboxamide Selection


The imidazo[1,2-b]pyridazine-3-carboxamide scaffold is a privileged kinase hinge-binding motif, but the pendant aryl carboxamide group critically determines kinase selectivity, cellular permeability, and metabolic stability [1]. Substituting this compound with the unsubstituted pyridin-4-yl analog (CAS 1177415-93-8) or other N-aryl variants without rigorous comparative binding data risks altering target engagement profiles and ADME properties. The 2-chloro substituent on the pyridine ring is not a trivial modification; in analogous kinase inhibitor series, such halogen substitutions have been shown to modulate both potency (via electronic effects on the hinge-binding amide) and selectivity (via steric interactions with the kinase gatekeeper region) [2]. Therefore, when replicating published SAR or assembling focused libraries, direct substitution by a 'similar-looking' N-aryl carboxamide can invalidate quantitative structure-activity correlations.

Quantitative Differentiation Evidence for 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide Versus Its Closest Analogs


Structural Differentiation: 2-Chloropyridin-4-yl vs. Pyridin-4-yl Carboxamide Substitution

The target compound (CAS 1177416-21-5) bears a 2-chloropyridin-4-yl group at the carboxamide, whereas its closest commercially available analog is 6,8-dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177415-93-8), which has an unsubstituted pyridin-4-yl group. In kinase inhibitor SAR based on this scaffold, the presence of an ortho-chlorine on the pyridine ring has been associated with altered electron density on the carboxamide NH and modified steric bulk proximal to the kinase hinge region [1]. While direct biochemical comparison data for this specific pair is not publicly available, the structural difference constitutes a measurable chemical differentiation: calculated LogP increases by approximately +0.5 to +0.8 units, and topological polar surface area (tPSA) remains comparable, suggesting differential passive permeability potential [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Purity Benchmarking: Commercial Availability at >95% Purity with Batch-to-Batch Consistency

The target compound is routinely available from multiple suppliers at a certified purity of ≥95% (typically 95-98% by HPLC), as confirmed by vendor certificates of analysis . This purity specification matches or exceeds the commonly offered purity of the unsubstituted pyridin-4-yl analog (CAS 1177415-93-8, typically 95%). However, the 2-chloropyridin-4-yl derivative is offered by fewer suppliers, resulting in a more aggregated quality control landscape; procurement from vendors with documented HPLC trace data ensures batch-to-batch consistency for SAR studies where impurities at the 2-5% level could confound biochemical assay results .

Chemical Procurement Quality Control Research Reagent Specification

Class-Level Evidence: IKKβ Inhibitory Activity Is Exquisitely Sensitive to N-Aryl Carboxamide Substitution

In the IKKβ inhibitor series from which this compound class derives, the nature of the N-aryl substituent on the 3-carboxamide is a major determinant of both biochemical potency and cellular TNFα suppression. Compounds bearing a pyridin-4-yl carboxamide without a 2-chloro substituent demonstrated IKKβ IC50 values in the 50-200 nM range, whereas introduction of electron-withdrawing or lipophilic substituents on the pyridine ring modulated potency by up to 10-fold in cell-free assays [1][2]. Although the specific IC50 for CAS 1177416-21-5 has not been publicly reported, SAR trends predict that the 2-chloro substitution would alter the hinge-binding hydrogen bond network and potentially improve kinase selectivity [1].

IKKβ Kinase Inhibition Inflammation Structure-Activity Relationship

Chemical Scalability: Access to Gram-Scale Quantities for in vivo Proof-of-Concept Studies

While most imidazo[1,2-b]pyridazine-3-carboxamide building blocks are available in milligram quantities (10-100 mg), the target compound is listed by select suppliers as available in 250 mg to 1 g lots with typical lead times of 5-10 business days . This gram-scale availability contrasts with the unsubstituted pyridin-4-yl analog, which is more commonly stocked in 50-100 mg units. For academic labs or early-stage biotech teams planning dose-range-finding pharmacokinetic studies in rodents, the ability to source 500 mg to 1 g of the exact compound without custom synthesis reduces project start-up time by an estimated 2-4 weeks .

Chemical Synthesis Scale-Up Pharmacokinetic Studies

High-Value Application Scenarios for 6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide


Selective IKKβ Inhibitor Lead Optimization and SAR Probe Synthesis

This compound serves as a critical late-stage intermediate or SAR probe for teams building upon the published imidazo[1,2-b]pyridazine IKKβ inhibitor series. The 2-chloropyridin-4-yl carboxamide moiety is a key pharmacophoric element for modulating hinge-region interactions, and the compound can be used directly in head-to-head biochemical comparisons with the unsubstituted pyridin-4-yl analog to quantify the contribution of the ortho-chloro substituent to IKKβ IC50 and selectivity over IKKα [1].

Library Synthesis for Kinase Selectivity Profiling

In focused kinase inhibitor library construction, incorporating the 2-chloropyridin-4-yl variant alongside other N-aryl carboxamides enables systematic exploration of hinge-binding pharmacophores. The differentiated lipophilicity and electronic properties of this compound relative to the pyridin-4-yl baseline make it a valuable data point for building predictive QSAR models of kinase selectivity [2].

Rodent Pharmacokinetic Bridging Studies

Given its gram-scale availability and the established in vivo anti-inflammatory activity of closely related imidazo[1,2-b]pyridazine-3-carboxamides, this compound can be advanced directly into oral pharmacokinetic profiling in mice or rats to establish bioavailability, half-life, and tissue distribution parameters, without the lead time required for custom resynthesis [3].

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